![molecular formula C6H10ClNO3 B1392441 5-Oxopiperidine-2-carboxylic acid hydrochloride CAS No. 99980-20-8](/img/structure/B1392441.png)
5-Oxopiperidine-2-carboxylic acid hydrochloride
Overview
Description
5-Oxopiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClNO3 . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C6H9NO3.ClH/c8-4-1-2-5 (6 (9)10)7-3-4;/h5,7H,1-3H2, (H,9,10);1H
. The compound has a molecular weight of 179.6 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.6 g/mol . The compound is a light yellow solid . Other physical and chemical properties are not specified in the search results.
Scientific Research Applications
Biosynthesis and Fermentation
5-Oxopiperidine-2-carboxylic acid hydrochloride, a derivative of cyclic α-aminoadipic acid, has been studied in the context of biosynthesis, particularly in the production of penicillin G. Research on Penicillium chrysogenum PQ-96, a fungus used in the production of penicillin, revealed that this compound accumulates during the biosynthesis process of penicillin G. It was found in concentrations ranging from 0.36 to 2.41 mg/ml in fermentations, indicating its potential role in antibiotic production pathways (Kurz↦kowski et al., 1990).
Chemical Synthesis and Resolution
In chemical synthesis, this compound and related compounds are used as intermediates in the synthesis of various lactams. A study described an approach to synthesize and resolve five- and six-membered lactams, such as 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids, using a Michael reaction-cyclization method. This process demonstrates the compound's utility in creating chiral ammonia equivalents for the separation of diastereomeric lactam products (Kleban et al., 2017).
Drug Design and Mimetics
5-Oxopiperidine-2-carboxylic acid derivatives have been used in drug design, particularly as mimetics of peptide β-turn. A study conducted in 2018 explored the conversion of 5-oxopiperazine-2-carboxamides and respective carboxylic acids into cis- and trans-configured bicyclic piperazines, which are recognized as peptide β-turn mimetics. These structures are significant for their potential in drug design due to their high-Fsp3 cores (Usmanova et al., 2018).
Enzyme Inhibition Studies
The compound has been used in studies related to enzyme inhibition. For instance, a derivative of 5-Oxopiperidine-2-carboxylic acid, L-2-Imidazolidone-4-carboxylic acid, was found to be a competitive inhibitor of the enzyme 5-oxoprolinase. This enzyme is involved in converting 5-oxo-L-proline to L-glutamate. Such studies are significant in understanding metabolic pathways and developing potential therapeutic strategies (Van der Werf et al., 1973).
properties
IUPAC Name |
5-oxopiperidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h5,7H,1-3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYIZJTLVMAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678843 | |
Record name | 5-Oxopiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99980-20-8 | |
Record name | 5-Oxopiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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